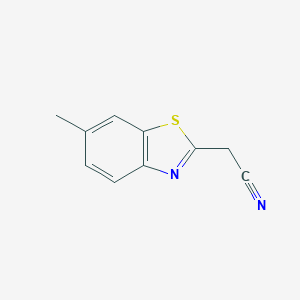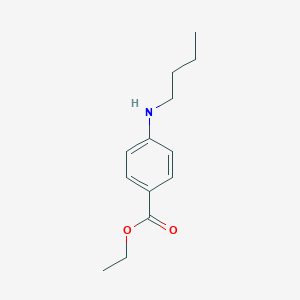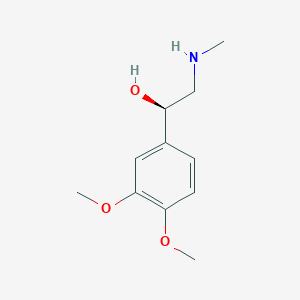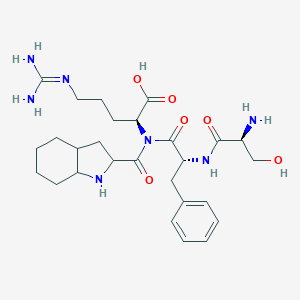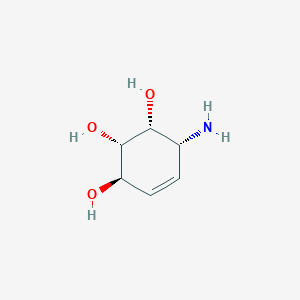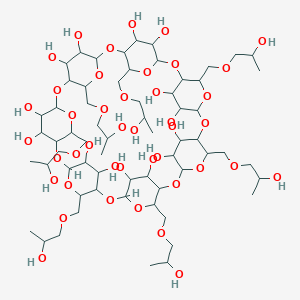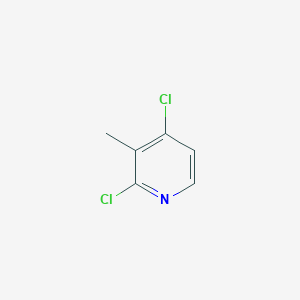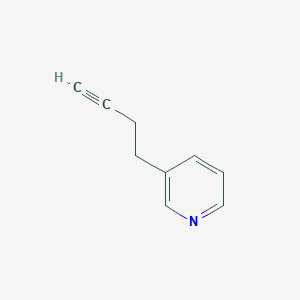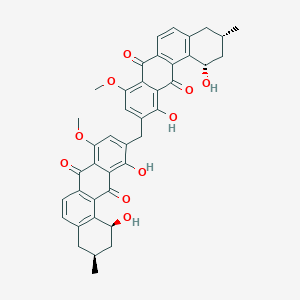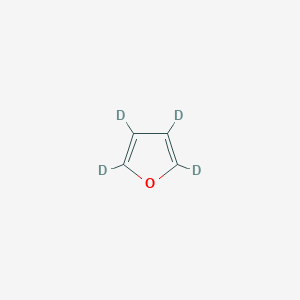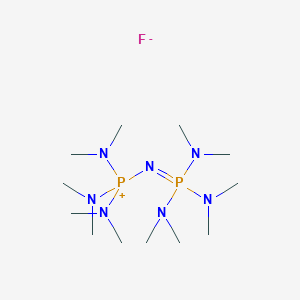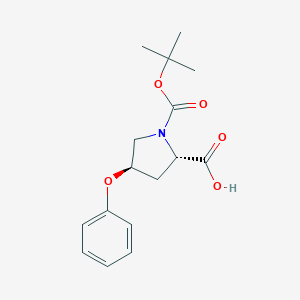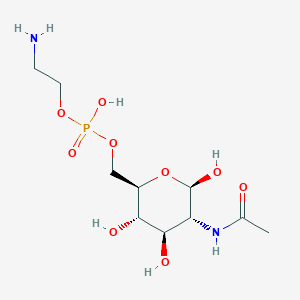
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine, also known as Ac4GlcNAc-PEt, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. Ac4GlcNAc-PEt has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet involves the inhibition of glycosyltransferases. This inhibition leads to the alteration of glycosylation patterns, which can affect various cellular processes. Additionally, 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell survival. Activation of the AMPK pathway leads to the inhibition of mTOR signaling, which is a critical pathway involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to have various biochemical and physiological effects. It has been shown to alter glycosylation patterns, which can affect various cellular processes, including cell adhesion, migration, and signaling. Additionally, it has been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. Additionally, it has been extensively studied and has shown promising results in various biochemical and physiological studies. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further studies are needed to fully elucidate its effects.
Orientations Futures
There are several future directions for the study of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various cellular processes. Moreover, its potential therapeutic applications in cancer, inflammation, and ischemia-reperfusion injury need to be further explored. Finally, the development of more specific inhibitors of glycosyltransferases could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet can be synthesized using various methods. One of the most commonly used methods involves the reaction between N-acetylglucosamine and phosphorus oxychloride, followed by the addition of ethylenediamine. The resulting product is then acetylated using acetic anhydride to obtain 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. Another method involves the reaction between N-acetylglucosamine and phosphoric acid, followed by the addition of ethylenediamine and acetic anhydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition leads to the alteration of glycosylation patterns, which can have significant effects on various cellular processes. 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has also been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
Propriétés
Numéro CAS |
143873-64-7 |
|---|---|
Nom du produit |
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine |
Formule moléculaire |
C10H21N2O9P |
Poids moléculaire |
344.26 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl 2-aminoethyl hydrogen phosphate |
InChI |
InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1 |
Clé InChI |
VPNPNYQWJWMYJO-VVULQXIFSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COP(=O)(O)OCCN)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
Autres numéros CAS |
143873-64-7 |
Synonymes |
2'-aminoethylphosphoryl(-6)-N-acetylglucosamine 2-APAGluN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
